molecular formula C11H13FN2O3 B1328740 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol CAS No. 873537-50-9

1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol

Cat. No. B1328740
M. Wt: 240.23 g/mol
InChI Key: OHJPBJCNSVQUJC-UHFFFAOYSA-N
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Patent
US09434695B2

Procedure details

To a solution of piperidin-4-ol (11.11 g, 0.11 mol) and Et3N (12.14 g, 0.12 mol) in EtOAc (500 mL) was added 1,2-difluoro-4-nitrobenzene (15.91 g, 0.10 mol). The mixture was stirred at rt for 24 h, and washed with water (200 mL×4). The organic phase was dried over anhydrous Na2SO4 and concentrated in vacuo to give the title compound as orange oil (19.35 g, 80%).
Quantity
11.11 g
Type
reactant
Reaction Step One
Name
Quantity
12.14 g
Type
reactant
Reaction Step One
Quantity
15.91 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([OH:7])[CH2:3][CH2:2]1.CCN(CC)CC.F[C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][C:17]=1[F:25]>CCOC(C)=O>[F:25][C:17]1[CH:18]=[C:19]([N+:22]([O-:24])=[O:23])[CH:20]=[CH:21][C:16]=1[N:1]1[CH2:6][CH2:5][CH:4]([OH:7])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
11.11 g
Type
reactant
Smiles
N1CCC(CC1)O
Name
Quantity
12.14 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
15.91 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])F
Name
Quantity
500 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (200 mL×4)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])N1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 19.35 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.